molecular formula C18H21NO2 B4552276 N-[4-(benzyloxy)phenyl]pentanamide

N-[4-(benzyloxy)phenyl]pentanamide

Cat. No.: B4552276
M. Wt: 283.4 g/mol
InChI Key: HXVBFODIILALLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(benzyloxy)phenyl]pentanamide: is an organic compound characterized by a benzyl ether group attached to a phenyl ring, which is further connected to a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]pentanamide typically involves the following steps:

    Formation of the Benzyl Ether: The initial step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Reduction to Alcohol: The benzaldehyde group is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

    Formation of the Amide: The final step involves the reaction of the alcohol with pentanoyl chloride in the presence of a base such as pyridine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-[4-(benzyloxy)phenyl]pentanamide can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: N-[4-(benzyloxy)phenyl]pentanamine.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Chemistry

N-[4-(benzyloxy)phenyl]pentanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of new materials with specific properties.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activity or receptor binding.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure can be modified to enhance its pharmacological properties, such as bioavailability and target specificity.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials with specific mechanical or chemical properties. It may also serve as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N-[4-(benzyloxy)phenyl]pentanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(methoxy)phenyl]pentanamide: Similar structure but with a methoxy group instead of a benzyloxy group.

    N-[4-(ethoxy)phenyl]pentanamide: Contains an ethoxy group instead of a benzyloxy group.

    N-[4-(hydroxy)phenyl]pentanamide: Features a hydroxy group instead of a benzyloxy group.

Uniqueness

N-[4-(benzyloxy)phenyl]pentanamide is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-phenylmethoxyphenyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-2-3-9-18(20)19-16-10-12-17(13-11-16)21-14-15-7-5-4-6-8-15/h4-8,10-13H,2-3,9,14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVBFODIILALLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(benzyloxy)phenyl]pentanamide
Reactant of Route 2
Reactant of Route 2
N-[4-(benzyloxy)phenyl]pentanamide
Reactant of Route 3
Reactant of Route 3
N-[4-(benzyloxy)phenyl]pentanamide
Reactant of Route 4
Reactant of Route 4
N-[4-(benzyloxy)phenyl]pentanamide
Reactant of Route 5
Reactant of Route 5
N-[4-(benzyloxy)phenyl]pentanamide
Reactant of Route 6
Reactant of Route 6
N-[4-(benzyloxy)phenyl]pentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.